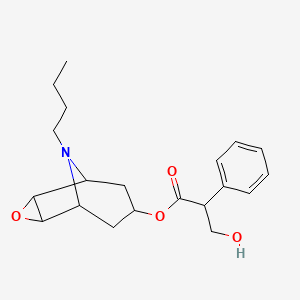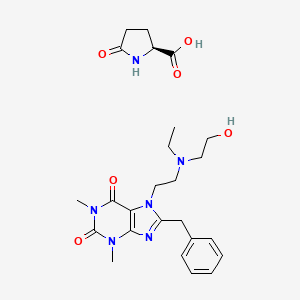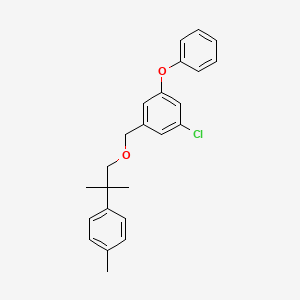
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the chlorine substituent onto the benzene ring.
Subsequent steps involve the introduction of the phenoxy and propoxy groups. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chlorinated benzene intermediate. The propoxy group, containing the methylphenyl moiety, can be introduced through an etherification reaction, where an alcohol derivative reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-3-methyl-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-2-methyl-
Uniqueness
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
83493-21-4 |
|---|---|
Molecular Formula |
C24H25ClO2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-chloro-3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-5-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-13-21(25)15-23(14-19)27-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
InChI Key |
CMPUJFHLOSQEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC(=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


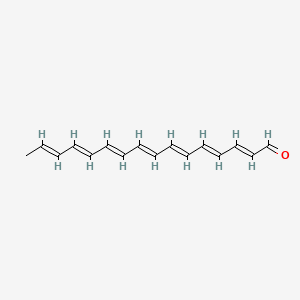
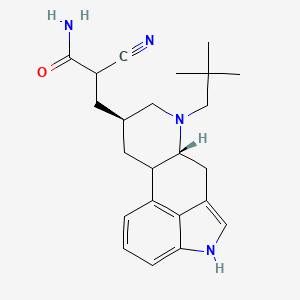
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
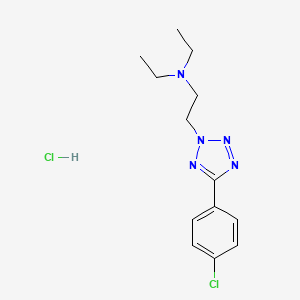


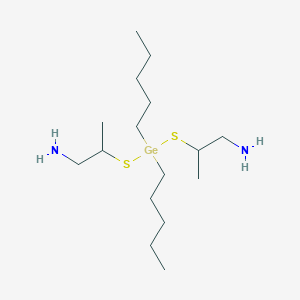
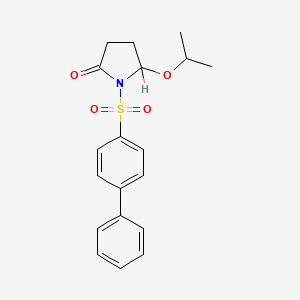
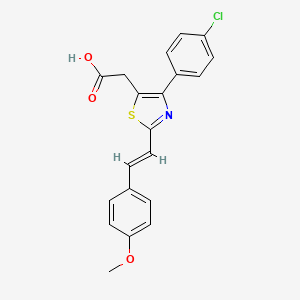

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

